(5'-chloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile
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Overview
Description
(5’-chloro-2’-oxospiro[1,3-dioxolane-2,3’-indol]-1’(2’H)-yl)acetonitrile is a complex organic compound characterized by its unique spiro structure. This compound features a spiro linkage between a dioxolane ring and an indole moiety, with a chloro substituent and an acetonitrile group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5’-chloro-2’-oxospiro[1,3-dioxolane-2,3’-indol]-1’(2’H)-yl)acetonitrile typically involves multi-step organic reactions. A common synthetic route may start with the preparation of the indole derivative, followed by the introduction of the dioxolane ring through a spirocyclization reaction. The chloro and acetonitrile groups are then introduced via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency. Purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5’-chloro-2’-oxospiro[1,3-dioxolane-2,3’-indol]-1’(2’H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in a variety of functionalized indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5’-chloro-2’-oxospiro[1,3-dioxolane-2,3’-indol]-1’(2’H)-yl)acetonitrile is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. Its structural features suggest potential as a lead compound in drug discovery, particularly in the development of anticancer, antimicrobial, or anti-inflammatory agents.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its ability to interact with biological targets makes it a candidate for further investigation in preclinical and clinical studies.
Industry
Industrially, (5’-chloro-2’-oxospiro[1,3-dioxolane-2,3’-indol]-1’(2’H)-yl)acetonitrile could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5’-chloro-2’-oxospiro[1,3-dioxolane-2,3’-indol]-1’(2’H)-yl)acetonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the biological context. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5’-chloro-2’-oxospiro[1,3-dioxolane-2,3’-indol]-1’(2’H)-yl)acetate
- (5’-chloro-2’-oxospiro[1,3-dioxolane-2,3’-indol]-1’(2’H)-yl)propionitrile
Uniqueness
Compared to similar compounds, (5’-chloro-2’-oxospiro[1,3-dioxolane-2,3’-indol]-1’(2’H)-yl)acetonitrile stands out due to its specific combination of functional groups and spiro structure. This unique arrangement contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(5'-chloro-2'-oxospiro[1,3-dioxolane-2,3'-indole]-1'-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-8-1-2-10-9(7-8)12(17-5-6-18-12)11(16)15(10)4-3-14/h1-2,7H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCZXWYCSACDLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=C(C=CC(=C3)Cl)N(C2=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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